molecular formula C13H16N4O2 B11738271 3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B11738271
M. Wt: 260.29 g/mol
InChI Key: LPPQGIZWEYJHKE-UHFFFAOYSA-N
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Description

3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common method is the condensation of 3-methoxybenzylamine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(3-methoxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

5-[(3-methoxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H16N4O2/c1-17-11(13(14)18)7-12(16-17)15-8-9-4-3-5-10(6-9)19-2/h3-7H,8H2,1-2H3,(H2,14,18)(H,15,16)

InChI Key

LPPQGIZWEYJHKE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)NCC2=CC(=CC=C2)OC)C(=O)N

Origin of Product

United States

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